

M867 In Vivo Delivery: Technical Support Center

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Compound of Interest

Compound Name: M867

Cat. No.: B12384905

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **M867** in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery method for **M867** in in vivo mouse models?

Based on published studies, the recommended delivery method for **M867** in mouse models of non-small cell lung cancer is intraperitoneal (i.p.) injection.^{[1][2]}

Q2: What is the recommended dose of **M867** for in vivo studies?

A well-tolerated and effective dose of **M867** is 2 mg/kg, administered daily.^{[1][2]}

Q3: What is a suitable vehicle for formulating **M867** for in vivo administration?

M867 can be dissolved in Dimethyl Sulfoxide (DMSO) for in vivo administration.^{[1][2]} The control group should receive daily intraperitoneal injections of the vehicle (DMSO) alone.^[1]

Q4: What is a typical dosing schedule for **M867** in combination with radiation therapy?

In studies combining **M867** with radiation, **M867** (or vehicle) was administered daily for 7 consecutive days. For the combination treatment group, **M867** was given for two days prior to the first dose of irradiation.^{[1][2]} Radiation treatment was typically administered one hour after the **M867** injection.^[1]

Q5: In which in vivo models has this **M867** delivery protocol been used?

This protocol has been successfully used in athymic nude mice with xenografted H460 non-small cell lung cancer cells. The models include both subcutaneous implantation in the hind limb and orthotopic implantation in the mediastinum.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor solubility of M867 in vehicle	M867 may require assistance to fully dissolve in DMSO.	Gently warm the solution and vortex until the compound is completely dissolved. Prepare fresh dosing solutions daily to ensure stability.
Precipitation of M867 upon injection	The concentration of DMSO may be too high, causing the compound to precipitate when it comes into contact with physiological fluids.	While the cited studies use DMSO as the vehicle, if precipitation is observed, consider diluting the M867-DMSO stock solution with a biocompatible co-solvent such as sterile saline or PEG400. It is crucial to keep the final DMSO concentration low (e.g., <10%) to minimize toxicity.
High inter-animal variability in tumor response	Inconsistent administration technique.	Ensure all personnel are properly trained in intraperitoneal injection techniques to ensure consistent delivery to the peritoneal cavity.
Animal health status.	Monitor animal health closely. Ensure all animals are healthy and properly acclimated before beginning the experiment.	
Signs of toxicity in treated animals (e.g., weight loss, lethargy)	Vehicle toxicity.	High concentrations of DMSO can be toxic. If signs of toxicity are observed in the vehicle control group, consider reducing the final concentration of DMSO in the injection volume.

Compound toxicity at the administered dose.

While 2 mg/kg has been reported as well-tolerated, if toxicity is observed, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

Quantitative Data Summary

Parameter	Value	Animal Model
Drug	M867	Athymic nude mice with H460 xenografts
Dosage	2 mg/kg	Athymic nude mice with H460 xenografts
Vehicle	DMSO	Athymic nude mice with H460 xenografts
Administration Route	Intraperitoneal (i.p.) Injection	Athymic nude mice with H460 xenografts
Frequency	Daily for 7 consecutive days	Athymic nude mice with H460 xenografts

Experimental Protocols

Protocol 1: In Vivo Administration of M867 in a Subcutaneous Xenograft Model

This protocol is based on the methodology used in studies of **M867** in a mouse hind limb lung cancer model.[\[1\]](#)

1. Animal Model:

- Athymic nude mice.

- Subcutaneously implant H460 non-small cell lung cancer cells into the hind limb.
- Allow tumors to establish and reach a palpable size before starting treatment.

2. **M867** Formulation:

- Dissolve **M867** in DMSO to achieve a final concentration that allows for the administration of 2 mg/kg in a suitable injection volume (e.g., 100 μ L).
- Prepare a vehicle control of DMSO.
- Prepare fresh formulations daily.

3. Administration Protocol:

- Administer **M867** (2 mg/kg) or vehicle (DMSO) via intraperitoneal injection daily for 7 consecutive days.

4. Combination Therapy with Radiation (Optional):

- For combination studies, administer **M867** or vehicle for 2 days prior to the start of radiation.
- On radiation days, administer **M867** one hour before irradiation.

Protocol 2: In Vivo Administration of **M867** in an Orthotopic Lung Cancer Model

This protocol is adapted from a study using an orthotopic model of non-small cell lung carcinoma.[2]

1. Animal Model:

- Athymic nude mice.
- Implant H460-Luc2 cells (or other suitable lung cancer cell line) into the mediastinum.
- Monitor tumor growth using bioluminescence imaging.

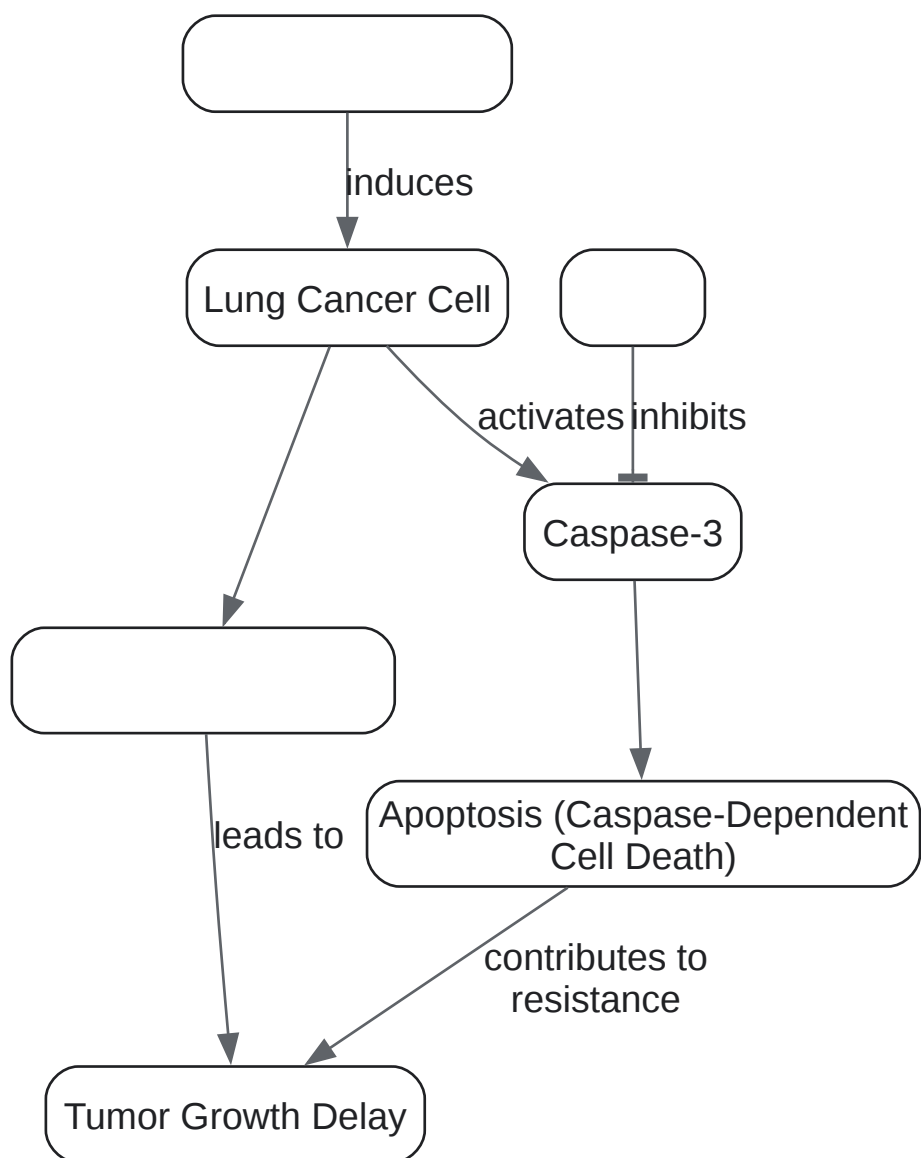
2. **M867** Formulation:

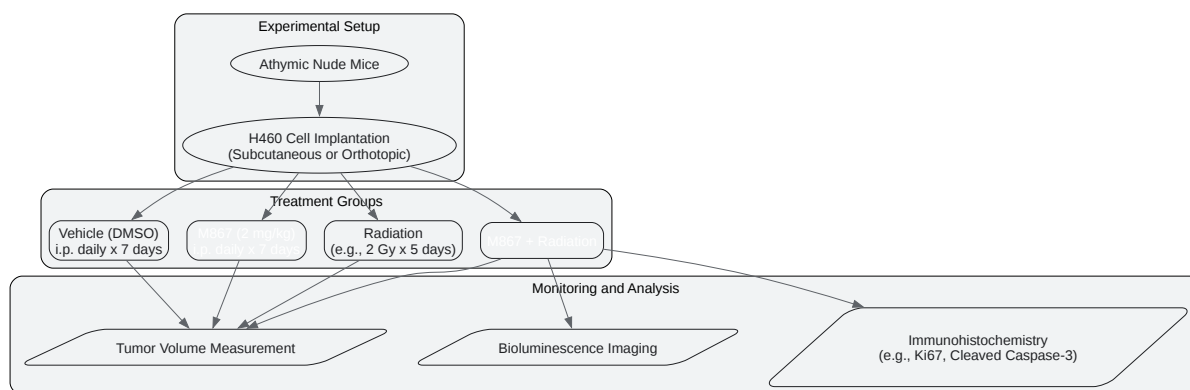
- Prepare **M867** in DMSO at a concentration suitable for a 2 mg/kg dose.
- Prepare a vehicle control of DMSO.

3. Administration Protocol:

- **M867** only group: Administer **M867** (2 mg/kg) via intraperitoneal injection daily for 7 days.
- Radiation only group: Administer radiation (e.g., 2 Gy) daily for 5 days.
- Combination group: Administer **M867** (2 mg/kg) for 2 days, followed by combination treatment of **M867** (2 mg/kg) and radiation (2 Gy) for the next 5 days.

Visualizations





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References

- 1. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of M867, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

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